molecular formula C22H24N2O2 B2592859 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethylbenzamide CAS No. 851402-87-4

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethylbenzamide

Cat. No. B2592859
CAS RN: 851402-87-4
M. Wt: 348.446
InChI Key: OCMRCIUSRAVHAU-UHFFFAOYSA-N
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Description

“N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethylbenzamide” is a chemical compound that belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by the attachment of the dimethylbenzamide group. The specifics of the synthesis would depend on the starting materials and the desired route of synthesis.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a heterocyclic aromatic ring system. This ring system is composed of a benzene ring fused to a pyridine ring. The compound also contains a dimethylbenzamide group .


Chemical Reactions Analysis

As a quinoline derivative, this compound might undergo electrophilic substitution reactions similar to other aromatic compounds. The specifics of the reactions would depend on the conditions and the reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a quinoline derivative, it might exhibit properties such as aromaticity, basicity, and stability .

Scientific Research Applications

Organic Synthesis Applications

  • The molecule has been involved in studies exploring co-cyclizations of nitrogen-containing acetylenes, leading to the synthesis of aminoindane, isoindoline, and isoindolinone derivatives under the influence of nickel triphenylphosphine complexes (Duckworth et al., 1996).
  • Research into hydroxyalkylation-initiated radical cyclization of N-allylbenzamide has been conducted, offering a metal-free route to 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives, which demonstrates the molecule's utility in creating complex heterocycles (Zhou et al., 2015).

Pharmacological Studies

  • The compound has played a role in the development of novel sigma-2 receptor probes, enhancing the understanding of sigma2 receptors' binding characteristics in vitro, which is vital for the development of new therapeutic agents (Xu et al., 2005).
  • Another study investigated the human metabolites of a related compound, shedding light on transporter-mediated renal and hepatic excretion. This research is crucial for understanding the metabolic pathways and potential therapeutic applications of such compounds (Umehara et al., 2009).

Material Science

  • Research has also been conducted on the synthesis and characterization of quinazoline and isoquinoline derivatives, which are valuable for their potential applications in material science, such as the development of new fluorescent materials or catalysts for chemical reactions (Cao et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with.

Safety and Hazards

The safety and hazards associated with this compound are not known without additional context. If it’s a drug, its safety profile would be determined through preclinical and clinical testing .

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-13-5-6-17(9-14(13)2)21(25)23-8-7-18-12-19-10-15(3)16(4)11-20(19)24-22(18)26/h5-6,9-12H,7-8H2,1-4H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMRCIUSRAVHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide

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